Pentaethylene glycol

Catalog No.
S538967
CAS No.
4792-15-8
M.F
C10H22O6
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaethylene glycol

CAS Number

4792-15-8

Product Name

Pentaethylene glycol

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C10H22O6

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2

InChI Key

JLFNLZLINWHATN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Pentaethylene glycol

Canonical SMILES

C(COCCOCCOCCOCCO)O

The exact mass of the compound Pentaethylene glycol is 238.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Pentaethylene glycol (CAS 4792-15-8) is a monodisperse, exact-chain-length oligomer consisting of five ethylene oxide units and two terminal hydroxyl groups. In commercial procurement, it is highly valued as a precision bifunctional linker for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced macrocyclic synthesis [1]. Unlike low-cost polydisperse mixtures such as PEG 200, pure pentaethylene glycol provides absolute structural uniformity. This exact molecular definition is a critical regulatory and functional requirement for pharmaceutical manufacturing, enabling exact structure-activity relationship (SAR) optimization and eliminating the batch-to-batch variability inherent to polymeric mixtures [2].

Generic substitution with polydisperse PEG 200 or adjacent monodisperse oligomers (such as tetraethylene or hexaethylene glycol) frequently fails in precision applications. PEG 200 contains a Gaussian distribution of chain lengths ranging from mono- to nonaethylene glycol; utilizing it in conjugation workflows creates a heterogeneous mixture of products, leading to severe purification bottlenecks and unpredictable pharmacokinetics [1]. Furthermore, substituting pentaethylene glycol with tetraethylene glycol (PEG4) alters the spatial distance between conjugated ligands by approximately 3 to 4 angstroms. In PROTAC development, this single-unit difference can completely abrogate the formation of the required ligase-target ternary complex, resulting in a total loss of degradation efficacy [2].

Absolute Purity and Reproducibility in Conjugation Workflows

Commercial PEG 200 is a polydisperse mixture with a broad molecular weight distribution, making it unsuitable for precision drug conjugation. Pentaethylene glycol provides an exact molecular weight with a Polydispersity Index (PDI) of 1.000, ensuring that downstream conjugation reactions yield a single, uniform product rather than a complex polymeric distribution[1].

Evidence DimensionPolydispersity Index (PDI)
Target Compound DataPentaethylene glycol (PDI = 1.000)
Comparator Or BaselinePEG 200 (PDI > 1.1, mixture of n=1 to n=9)
Quantified DifferenceElimination of chain-length heterogeneity
ConditionsPolymer characterization for pharmaceutical precursor selection

Guarantees exact stoichiometric control and eliminates the massive purification bottlenecks associated with polydisperse PEG mixtures in ADC and PROTAC synthesis.

Optimal Spacer Length for PROTAC Ternary Complex Formation

In the synthesis of Homo-PROTACs targeting the VHL E3 ubiquitin ligase, the length of the PEG linker directly dictates degradation efficiency. Constructs utilizing a pentaethylene glycol (PEG5) linker successfully induced robust, rapid self-degradation of VHL, whereas identical constructs utilizing shorter linkers failed to achieve the optimal spatial geometry required for the ternary complex [1].

Evidence DimensionTarget Protein Degradation Efficiency
Target Compound DataPentaethylene glycol (PEG5 linker): Robust VHL self-degradation
Comparator Or BaselineShorter PEG linkers (e.g., PEG3/PEG4): Suboptimal or abrogated degradation
Quantified DifferenceCritical threshold for functional ternary complex formation
ConditionsIn vitro VHL E3 ligase dimerization and degradation assays

Demonstrates that selecting the exact PEG5 spacer is non-negotiable for specific PROTAC designs where a shorter linker cannot physically bridge the target and ligase.

Predictable Mass Transport and Self-Diffusion Properties

Polydisperse PEG 200 exhibits averaged bulk physical properties that deviate significantly from its individual oligomer components. Molecular dynamics simulations and physical measurements demonstrate that pure pentaethylene glycol possesses a distinct, highly predictable self-diffusion coefficient and viscosity profile that differs by over an order of magnitude from the bulk averages of PEG 200 mixtures [1].

Evidence DimensionSelf-Diffusion Coefficient Predictability
Target Compound DataPure Pentaethylene glycol: Exact, uniform diffusion kinetics
Comparator Or BaselinePolydisperse PEG 200: Averaged, heterogeneous diffusion kinetics
Quantified Difference>10-fold divergence in specific oligomer dynamics vs bulk mixture
ConditionsMolecular dynamics (MD) simulations and physical viscosity/diffusion measurements

Provides the exact mass transport predictability required for precision microfluidics, diffusion-controlled reactions, and advanced formulation engineering.

PROTAC and ADC Linker Synthesis

Pentaethylene glycol is the definitive choice for constructing PEG5 linkers in targeted protein degraders and antibody-drug conjugates. Its exact chain length ensures optimal ternary complex formation, while its monodispersity satisfies stringent regulatory requirements for pharmaceutical purity, avoiding the mixed-product profiles of PEG 200 [1].

Precision Surface Functionalization (SAMs)

Ideal for generating highly uniform self-assembled monolayers on biosensors or nanoparticles. The PDI of 1.000 ensures a perfectly even surface topology and predictable ligand spacing, which is physically impossible to achieve with polydisperse PEG mixtures[2].

Macrocyclic Crown Ether Synthesis

Serves as an exact-length bifunctional precursor for the template-assisted cyclopolymerization of specific ion-binding macrocycles. The exact number of oxygen atoms in pentaethylene glycol dictates the resulting cavity size, ensuring high-fidelity cation recognition specificity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS]

XLogP3

-1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

238.14163842 Da

Monoisotopic Mass

238.14163842 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 141 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4792-15-8

Wikipedia

Pentaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
All Other Basic Organic Chemical Manufacturing
3,6,9,12-Tetraoxatetradecane-1,14-diol: ACTIVE
Amylopectin, phosphate, 2-hydroxypropyl ether: ACTIVE

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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